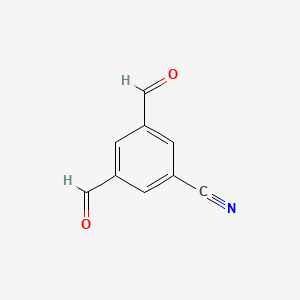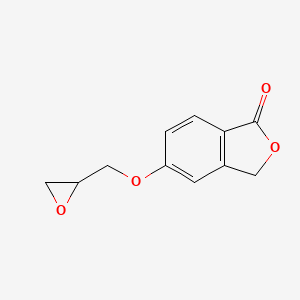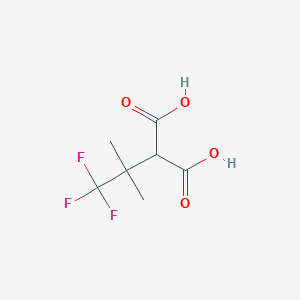
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid, also known as 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonic acid, is a fluorinated organic compound with the molecular formula C7H9F3O4 and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a malonic acid backbone, which imparts unique chemical properties.
準備方法
The synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with malonic acid under acidic conditions . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
化学反応の分析
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid undergoes various chemical reactions, including:
科学的研究の応用
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively . The compound can inhibit or modulate the activity of specific enzymes, leading to changes in metabolic pathways and biological processes .
類似化合物との比較
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid can be compared with other similar compounds, such as:
2-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyacetic acid: This compound has a similar trifluoromethyl group but differs in the presence of an ether linkage instead of a malonic acid backbone.
4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound contains a pyridine ring and a trifluoromethyl group, making it structurally distinct but functionally similar in terms of its fluorinated nature.
The uniqueness of this compound lies in its malonic acid structure, which provides versatile reactivity and the ability to form various derivatives for diverse applications .
特性
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O4/c1-6(2,7(8,9)10)3(4(11)12)5(13)14/h3H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVYYSQHNASND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
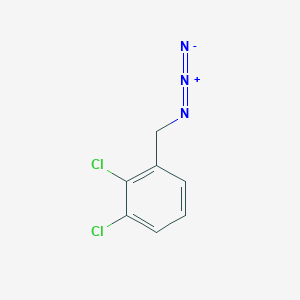
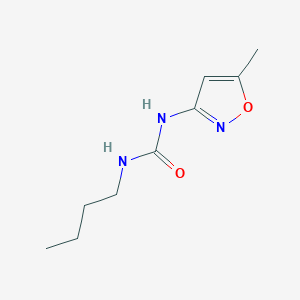
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
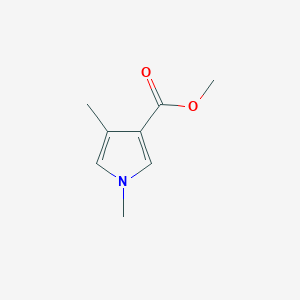

![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
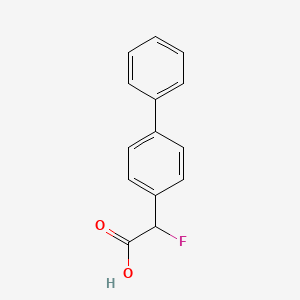
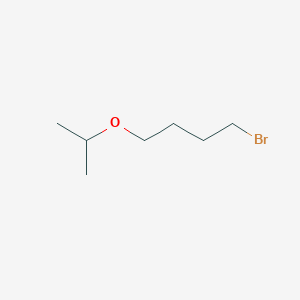
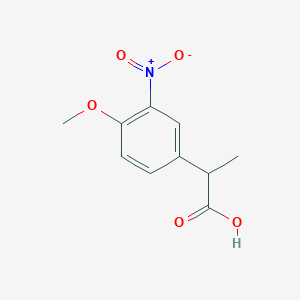
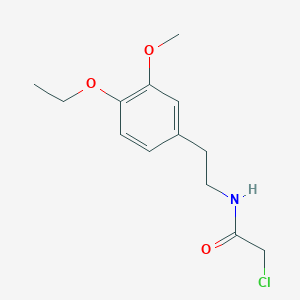
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
